molecular formula C25H27N3O B8674181 1-Benzyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane CAS No. 646055-72-3

1-Benzyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane

Cat. No.: B8674181
CAS No.: 646055-72-3
M. Wt: 385.5 g/mol
InChI Key: NUEVUAOXOPLASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane is a useful research compound. Its molecular formula is C25H27N3O and its molecular weight is 385.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

646055-72-3

Molecular Formula

C25H27N3O

Molecular Weight

385.5 g/mol

IUPAC Name

1-benzyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C25H27N3O/c1-3-8-21(9-4-1)19-28-14-7-12-25(28)13-15-27(20-25)22-16-24(18-26-17-22)29-23-10-5-2-6-11-23/h1-6,8-11,16-18H,7,12-15,19-20H2

InChI Key

NUEVUAOXOPLASE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C3=CC(=CN=C3)OC4=CC=CC=C4)N(C1)CC5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-1,7-diazaspiro[4.4]nonane (500.0 mg, 2.4 mmol) was dissolved in dry toluene (15 mL) in a 50 mL round bottom flask equipped with a magnetic stirring bar. Nitrogen was bubbled through the solution in a slow stream. To the stirring solution was added 3-bromo-5-phenoxypyridine (636.8 mg, 2.55 mmol), potassium tert-butoxide (1039.0 mg, 9.26 mmol), rac-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (86.4 mg, 0.14 mmol) and tris(dibenzylideneacetone)dipalladium(0) (63.6 mg, 0.06 mmol), while continuing to purge with nitrogen. Nitrogen flow was discontinued and the flask was sealed and heated at 90° C. for 8 h. The reaction was cooled and the solvent was removed by rotary evaporation. The resulting residue was suspended in saturated aqueous sodium bicarbonate (10 mL) and extracted with chloroform (4×25 mL). The combined organic extracts were dried (Na2SO4), filtered, concentrated by rotary evaporation to a thick dark mass. This was purified by column chromatography, using methanol/chloroform (2:98, v/v) as the eluent, to afford 0.70 g of the desired compound as a light brown viscous liquid (78.6%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
636.8 mg
Type
reactant
Reaction Step Two
Quantity
1039 mg
Type
reactant
Reaction Step Two
Quantity
63.6 mg
Type
catalyst
Reaction Step Two
Quantity
86.4 mg
Type
catalyst
Reaction Step Two
Yield
78.6%

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